
A Technical Guide to Methyl-1,2-cyclopentene
Oxide (CAS: 16240-42-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl-1,2-cyclopentene oxide

Cat. No.: B094717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl-1,2-cyclopentene oxide
(CAS: 16240-42-9), a valuable epoxide intermediate in organic synthesis. The document

details its chemical and physical properties, provides established experimental protocols for its

synthesis and characteristic reactions, and explores its emerging role in medicinal chemistry,

particularly as a scaffold for antiviral agents. All quantitative data is presented in clear, tabular

formats, and key processes are visualized through detailed diagrams to facilitate understanding

and application in a research and development setting.

Chemical Identity and Properties
Methyl-1,2-cyclopentene oxide, also known by its systematic IUPAC name 1-methyl-6-

oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula C₆H₁₀O[1][2]. Its structure

consists of a five-membered cyclopentane ring fused to an epoxide ring, with a methyl group

attached to one of the epoxide carbons.

Table 1: Physicochemical Properties of Methyl-1,2-cyclopentene oxide[1][3][4]
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Property Value

CAS Number 16240-42-9

Molecular Formula C₆H₁₀O

Molecular Weight 98.14 g/mol

Boiling Point 113 °C (lit.)

Density 0.914 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.431 (lit.)

SMILES CC12CCCC1O2

InChI
InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-

4H2,1H3

InChIKey XMDQJXIEKHMDMG-UHFFFAOYSA-N

Table 2: Spectroscopic Data for Methyl-1,2-cyclopentene oxide

Spectroscopy Data (Predicted/Typical)

¹H NMR (400 MHz, CDCl₃)
δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m,

4H), 1.42 (s, 3H)

¹³C NMR
Characteristic epoxide signals are expected in

the range of 50-70 ppm.

Infrared (IR)
C-O-C stretching (epoxide ring) expected

around 1250 cm⁻¹ and 800-900 cm⁻¹.

Mass Spectrometry (MS) Molecular ion peak (M+) at m/z = 98.

Note: Experimental spectroscopic data for this specific compound is not readily available in

public databases. The provided ¹H NMR data is a prediction, and the ¹³C NMR, IR, and MS

data are based on the typical spectral characteristics of similar epoxides.

Synthesis and Experimental Protocols
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The primary method for the synthesis of Methyl-1,2-cyclopentene oxide is the epoxidation of

1-methylcyclopentene. This can be achieved using various epoxidizing agents, with meta-

chloroperoxybenzoic acid (m-CPBA) being a common and effective choice[5][6][7]. An

alternative "green" approach utilizes hydrogen peroxide with a suitable catalyst[8][9].

Epoxidation using meta-Chloroperoxybenzoic Acid (m-
CPBA)
This method involves the direct reaction of 1-methylcyclopentene with m-CPBA in an inert

solvent, such as dichloromethane (CH₂Cl₂)[10][11]. The reaction is typically carried out at or

below room temperature and proceeds via a concerted mechanism[7][11].

Reactants

Process Work-up Product
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Stirring at 0 °C to RT

m-CPBA
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Wash with NaHCO₃ (aq)
Remove acidic byproducts

Dry over MgSO₄ Solvent Evaporation Methyl-1,2-cyclopentene oxide

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of Methyl-1,2-cyclopentene oxide via m-CPBA
epoxidation.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-

methylcyclopentene (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice
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bath.

Addition of m-CPBA: To the cooled solution, add solid m-CPBA (1.1 eq) portion-wise over 15-

20 minutes, ensuring the temperature remains below 5 °C.

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room

temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete

consumption of the starting alkene.

Work-up:

Cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a saturated

aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

Separate the organic layer and wash it sequentially with a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) (2 x) and brine (1 x).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purification: The crude product can be purified by fractional distillation or flash column

chromatography on silica gel to yield pure Methyl-1,2-cyclopentene oxide.

Chemical Reactivity: Ring-Opening Reactions
The strained three-membered ring of Methyl-1,2-cyclopentene oxide makes it susceptible to

nucleophilic attack, leading to ring-opening products. The regioselectivity of the attack depends

on the reaction conditions (acidic or basic).

Base-Catalyzed Ring Opening
Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The

nucleophile attacks the less sterically hindered carbon of the epoxide[12]. In the case of

Methyl-1,2-cyclopentene oxide, this is the secondary carbon.
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Figure 2: Base-catalyzed ring-opening of Methyl-1,2-cyclopentene oxide.

Experimental Protocol (Example with Sodium Methoxide):

Reaction Setup: To a solution of Methyl-1,2-cyclopentene oxide (1.0 eq) in methanol, add a

solution of sodium methoxide (1.1 eq) in methanol at room temperature.

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize

with a weak acid (e.g., ammonium chloride solution).

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl

ether), dry the organic layer, and remove the solvent under reduced pressure. Purify the

product by distillation or chromatography.

Applications in Drug Development
The rigid, bicyclic structure of Methyl-1,2-cyclopentene oxide makes it an attractive scaffold

in medicinal chemistry. Its primary application lies in the synthesis of carbocyclic nucleoside

analogues, which are a class of compounds with significant antiviral and antitumor activities[13]

[14][15].

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is

replaced by a methylene group[13]. This modification imparts greater metabolic stability by

preventing enzymatic cleavage of the glycosidic bond[13]. The 1-methyl-6-
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oxabicyclo[3.1.0]hexane core can be elaborated to mimic the ribose sugar, and subsequent

coupling with nucleobases yields novel therapeutic candidates[14][15].

One notable example is a deoxyguanosine analogue derived from this scaffold, which has

demonstrated potent antiviral activity against the Epstein-Barr virus (EBV)[15].

General Mechanism of Action of Carbocyclic Nucleoside
Analogues
Many carbocyclic nucleoside analogues exert their therapeutic effect by interfering with nucleic

acid synthesis. After entering the cell, they are phosphorylated by cellular or viral kinases to

their active triphosphate form. This triphosphate can then act as a competitive inhibitor or a

chain terminator for viral DNA or RNA polymerases[2][16][17]. Another mechanism involves the

inhibition of enzymes crucial for nucleotide biosynthesis, such as inosine monophosphate

dehydrogenase (IMPDH)[1].
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Figure 3: General mechanism of action for antiviral carbocyclic nucleosides.
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Conclusion
Methyl-1,2-cyclopentene oxide is a versatile and valuable building block in organic synthesis.

Its straightforward synthesis and predictable reactivity make it a useful intermediate for creating

more complex molecular architectures. The demonstrated utility of its core structure in the

development of potent antiviral agents highlights its significance for researchers in drug

discovery and medicinal chemistry. Further exploration of derivatives based on this scaffold

holds promise for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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